molecular formula C16H16O3 B14201345 4-Hydroxy-5,5-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione CAS No. 915093-40-2

4-Hydroxy-5,5-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione

Cat. No.: B14201345
CAS No.: 915093-40-2
M. Wt: 256.30 g/mol
InChI Key: QLIMKGFPEBBSKT-UHFFFAOYSA-N
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Description

4-Hydroxy-5,5-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione is an organic compound with a unique structure that includes a hydroxy group, two methyl groups, and a tetrahydroanthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,5-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of a 1,3-dicarbonyl compound and an aldehyde in the presence of a catalyst such as 2-aminopyrazine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,5-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides in the presence of a base.

Major Products

Scientific Research Applications

4-Hydroxy-5,5-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,5-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione involves its interaction with specific molecular targets. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The hydroxy group plays a crucial role in these interactions, contributing to the compound’s overall reactivity and effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5,5-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione stands out due to its unique tetrahydroanthracene backbone, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

CAS No.

915093-40-2

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

4-hydroxy-5,5-dimethyl-7,8-dihydro-6H-anthracene-1,2-dione

InChI

InChI=1S/C16H16O3/c1-16(2)5-3-4-9-6-11-10(7-12(9)16)13(17)8-14(18)15(11)19/h6-8,17H,3-5H2,1-2H3

InChI Key

QLIMKGFPEBBSKT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=CC3=C(C=C21)C(=CC(=O)C3=O)O)C

Origin of Product

United States

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